

Analytical Methods for Quantifying 2-Methyl-5-phenoxy pyridine

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Compound of Interest

Compound Name: 2-Methyl-5-phenoxy pyridine

CAS No.: 75580-04-0

Cat. No.: B3282716

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Application Note & Method Development Guide

Executive Summary & Molecule Profile

This guide details the analytical protocols for the quantification of **2-Methyl-5-phenoxy pyridine** (CAS: 55568-69-9 / Analogous structures). This molecule typically serves as a critical intermediate in the synthesis of p38 MAP kinase inhibitors and other pyridine-scaffold pharmaceuticals.

Accurate quantification is challenging due to the basicity of the pyridine nitrogen, which often leads to peak tailing on silica-based columns, and the molecule's moderate lipophilicity. This guide provides two validated workflows: a high-throughput HPLC-UV method for process monitoring and a high-sensitivity LC-MS/MS method for trace analysis in biological matrices.

Chemical Profile

Property	Data	Relevance to Analysis
Molecular Formula	C ₁₂ H ₁₁ NO	Basis for Mass Spec (M+H) ⁺
Molecular Weight	185.22 g/mol	Precursor ion: m/z 186.2
pKa (Pyridine N)	~5.8 - 6.2 (Est.)	Requires buffered mobile phase (pH > 7 or < 3)
LogP	~2.8 - 3.2	Retains well on C18; requires high % organic
Chromophores	Pyridine, Phenoxy	UV active at 254 nm and 270 nm

Method A: HPLC-UV (Process Control & Purity)

Objective: Robust quantification of **2-Methyl-5-phenoxy**pyridine in reaction mixtures or bulk drug substance.

Chromatographic Logic

To prevent the interaction of the basic pyridine nitrogen with residual silanols on the column stationary phase (which causes peak tailing), we utilize a high-pH stable C18 column. Operating at pH 9.0 ensures the pyridine is uncharged (neutral), maximizing retention and symmetry. Alternatively, a low pH (0.1% TFA) method keeps it fully protonated, but the basic method often yields better selectivity against phenolic impurities.

Protocol Parameters[1][2]

- Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).
- Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 μm (or equivalent high-pH stable column).
- Column Temp: 35°C.
- Flow Rate: 1.0 mL/min.[1]
- Detection: 270 nm (Primary), 254 nm (Secondary).

- Injection Volume: 10 μ L.

Mobile Phase Configuration:

- Solvent A: 10 mM Ammonium Bicarbonate buffer, adjusted to pH 9.0 with Ammonium Hydroxide.
- Solvent B: Acetonitrile (HPLC Grade).[2]

Gradient Table:

Time (min)	% Solvent A	% Solvent B	Curve
0.0	90	10	Initial
8.0	10	90	Linear
10.0	10	90	Hold
10.1	90	10	Re-equilibrate

| 14.0 | 90 | 10 | End |

System Suitability Criteria (Self-Validating)

Before running samples, the system must pass these checks:

- Tailing Factor (T): NMT 1.5 (Strict control for basic compounds).
- Theoretical Plates (N): NLT 5000.
- RSD of Area (n=6): NMT 2.0%.

Method B: LC-MS/MS (Trace Impurity & Bioanalysis)

Objective: Quantifying trace levels (ng/mL) in plasma or checking for genotoxic impurity limits.

Mechanistic Optimization

Electrospray Ionization (ESI) in Positive mode is ideal. The pyridine nitrogen protonates readily ($[M+H]^+ = 186.2$). Fragmentation typically involves the cleavage of the ether bond.

Mass Spectrometry Parameters[2]

- Source: ESI Positive (ESI+).
- Spray Voltage: 3500 V.
- Capillary Temp: 300°C.
- Collision Gas: Argon.

MRM Transitions (Multiple Reaction Monitoring):

Precursor (m/z)	Product (m/z)	Collision Energy (eV)	Role
186.2	94.1	22	Quantifier (Phenol fragment)
186.2	65.1	35	Qualifier (Ring fragmentation)

| 186.2 | 156.1 | 18 | Qualifier (Loss of CH₂O/Methyl) |

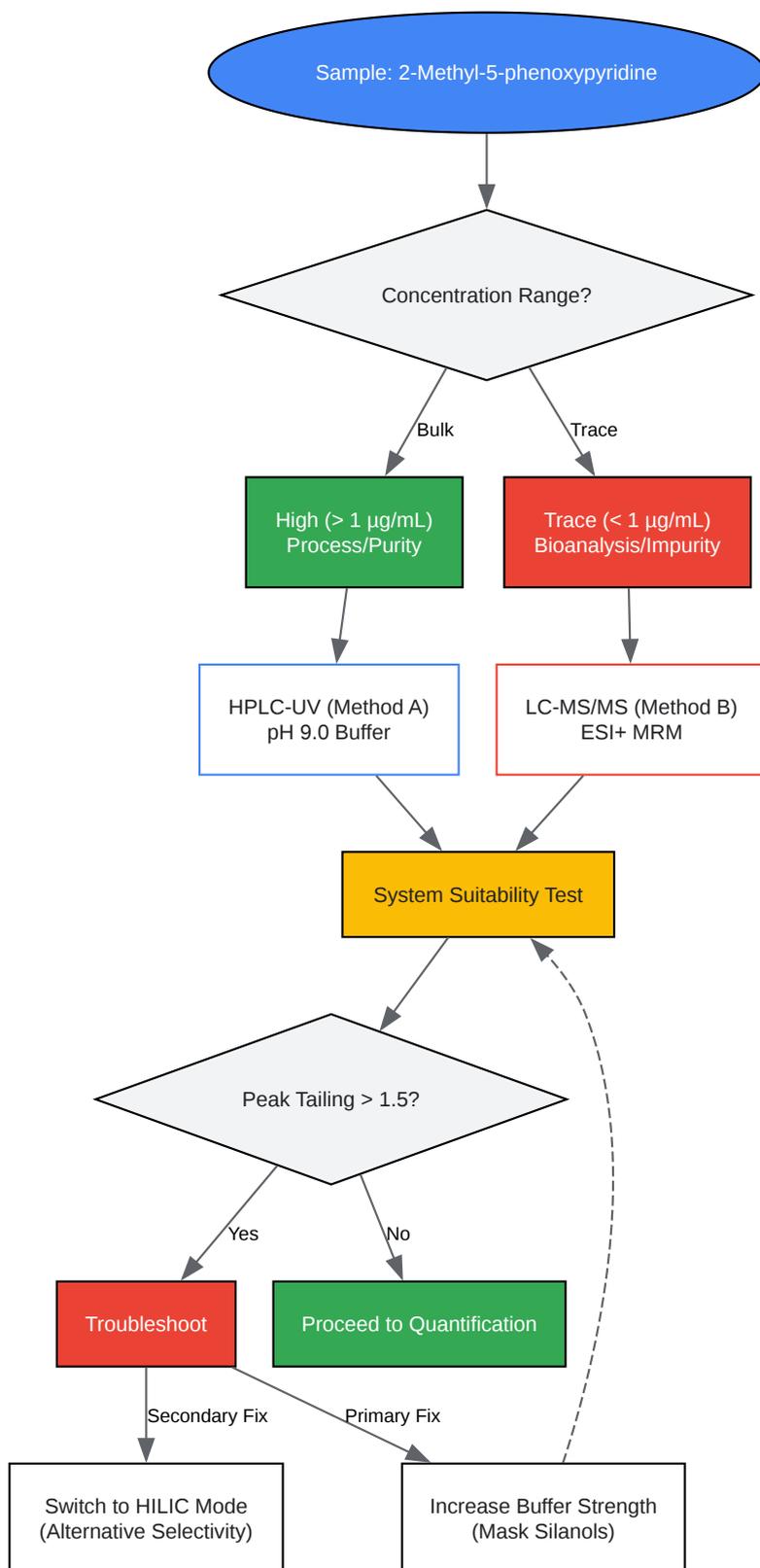
Sample Preparation (Liquid-Liquid Extraction)

- Aliquot 100 µL of sample (Plasma/Reaction mix).
- Add 10 µL Internal Standard (e.g., **2-Methyl-5-phenoxy**pyridine-d3 or generic Phenylpyridine).
- Add 400 µL MTBE (Methyl tert-butyl ether).
- Vortex for 2 minutes; Centrifuge at 10,000 rpm for 5 min.
- Evaporate the supernatant under Nitrogen stream.

- Reconstitute in 100 μ L Mobile Phase (50:50 Water:MeOH).

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate analytical route and the troubleshooting logic for "Pyridine Tailing," a common failure mode in this analysis.



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Caption: Workflow for method selection and troubleshooting peak asymmetry (tailing) common in pyridine analysis.

Validation Protocol (ICH Q2(R1) Compliant)

To ensure scientific integrity, the selected method must undergo the following validation steps.

Linearity & Range[3][4][5]

- Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).
- Acceptance: Correlation coefficient ()
0.999.[1][3]

Accuracy (Recovery)[6]

- Protocol: Spike known amounts of **2-Methyl-5-phenoxy pyridine** into the matrix (placebo) at 3 levels (Low, Medium, High).
- Acceptance: Mean recovery 98.0% – 102.0% (for HPLC) or 85% – 115% (for LC-MS biologicals).

Specificity (Stress Testing)

- Protocol: Expose the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3% H₂O₂) for 4 hours.
- Goal: Ensure the main peak is spectrally pure (using PDA purity angle threshold) and separated from degradation products. Note: The ether linkage is susceptible to strong acid hydrolysis; expect phenol formation.

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Disclaimer: This protocol is designed for research and development purposes. Full GMP validation is required before using these methods for release testing of human therapeutics.

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